(1,1-Dipropylbutyl)ammonium chloride

Catalog No.
S15958730
CAS No.
56065-37-3
M.F
C10H24ClN
M. Wt
193.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,1-Dipropylbutyl)ammonium chloride

CAS Number

56065-37-3

Product Name

(1,1-Dipropylbutyl)ammonium chloride

IUPAC Name

4-propylheptan-4-ylazanium;chloride

Molecular Formula

C10H24ClN

Molecular Weight

193.76 g/mol

InChI

InChI=1S/C10H23N.ClH/c1-4-7-10(11,8-5-2)9-6-3;/h4-9,11H2,1-3H3;1H

InChI Key

ZDHVFXADPHSDRI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CCC)[NH3+].[Cl-]

(1,1-Dipropylbutyl)ammonium chloride is a quaternary ammonium compound characterized by its unique structure, which includes two propyl groups and a butyl group attached to a nitrogen atom, along with a chloride ion. This compound is typically represented by the formula C10H22ClNC_{10}H_{22}ClN. Quaternary ammonium compounds, such as (1,1-Dipropylbutyl)ammonium chloride, are known for their surfactant properties and are widely used in various applications ranging from industrial processes to biocides.

Typical of quaternary ammonium salts:

  • Decomposition: Upon heating, it may decompose to release alkyl amines and hydrochloric acid.
  • Reaction with Bases: It can react with strong bases to produce corresponding alkyl amines and salts.
  • Formation of Complexes: It can form complexes with anions or other cations, which may alter its solubility and reactivity.

The general reaction with a strong base can be represented as follows:

 1 1 Dipropylbutyl ammonium chloride+NaOHDipropylbutylamine+NaCl+H2O\text{ 1 1 Dipropylbutyl ammonium chloride}+\text{NaOH}\rightarrow \text{Dipropylbutylamine}+\text{NaCl}+\text{H}_2\text{O}

Quaternary ammonium compounds are known for their antimicrobial properties. (1,1-Dipropylbutyl)ammonium chloride has been shown to exhibit activity against various Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis. Studies indicate that such compounds can be effective disinfectants and antiseptics in medical and industrial settings .

The synthesis of (1,1-Dipropylbutyl)ammonium chloride generally involves the alkylation of a tertiary amine. A common method includes:

  • Starting Materials: Propyl bromide or iodide and a suitable butylamine.
  • Reaction Conditions: The reaction is typically carried out in an organic solvent under reflux conditions.
  • Isolation: After the reaction completion, the product is purified through crystallization or extraction methods.
Butylamine+2Propyl halide 1 1 Dipropylbutyl ammonium halide\text{Butylamine}+2\text{Propyl halide}\rightarrow \text{ 1 1 Dipropylbutyl ammonium halide}

(1,1-Dipropylbutyl)ammonium chloride finds applications in various fields:

  • Surfactants: Used in detergents and cleaning agents due to its ability to lower surface tension.
  • Antimicrobial Agents: Employed in disinfectants and antiseptics for its bactericidal properties.
  • Phase Transfer Catalysts: Utilized in organic synthesis to facilitate reactions between reactants in different phases.

Research on the interactions of (1,1-Dipropylbutyl)ammonium chloride with biological systems indicates that it can alter membrane permeability and affect cellular processes. Studies have shown that its interaction with lipid membranes can lead to increased fluidity and permeability, which may enhance the efficacy of drug delivery systems . Additionally, its interactions with other compounds can lead to synergistic effects in antimicrobial activity.

Several compounds share structural similarities with (1,1-Dipropylbutyl)ammonium chloride. Here are some notable examples:

Compound NameStructureUnique Features
Dodecyltrimethylammonium chlorideC₁₂H₂₅ClNLonger alkyl chain; higher antimicrobial activity against specific pathogens .
Benzalkonium chlorideC₁₈H₃₈ClNContains aromatic groups; used extensively as a disinfectant .
Cetyltrimethylammonium bromideC₁₈H₃₉BrNKnown for its emulsifying properties; used in cosmetics .

Uniqueness

(1,1-Dipropylbutyl)ammonium chloride is unique due to its specific combination of propyl and butyl groups, which influences its solubility and antimicrobial effectiveness compared to other quaternary ammonium compounds. Its balance between hydrophobicity and hydrophilicity makes it particularly effective in certain applications where both properties are desirable.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

193.1597275 g/mol

Monoisotopic Mass

193.1597275 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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